Cas no 2411326-71-9 (Methyl (E)-4-[6-(dimethylcarbamoyl)-3,4-dihydro-2H-quinolin-1-yl]-4-oxobut-2-enoate)
![Methyl (E)-4-[6-(dimethylcarbamoyl)-3,4-dihydro-2H-quinolin-1-yl]-4-oxobut-2-enoate structure](https://nl.kuujia.com/scimg/cas/2411326-71-9x500.png)
2411326-71-9 structure
Productnaam:Methyl (E)-4-[6-(dimethylcarbamoyl)-3,4-dihydro-2H-quinolin-1-yl]-4-oxobut-2-enoate
Methyl (E)-4-[6-(dimethylcarbamoyl)-3,4-dihydro-2H-quinolin-1-yl]-4-oxobut-2-enoate Chemische en fysische eigenschappen
Naam en identificatie
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- Z4097795007
- methyl (2E)-4-[6-(dimethylcarbamoyl)-1,2,3,4-tetrahydroquinolin-1-yl]-4-oxobut-2-enoate
- Methyl (E)-4-[6-(dimethylcarbamoyl)-3,4-dihydro-2H-quinolin-1-yl]-4-oxobut-2-enoate
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- Inchi: 1S/C17H20N2O4/c1-18(2)17(22)13-6-7-14-12(11-13)5-4-10-19(14)15(20)8-9-16(21)23-3/h6-9,11H,4-5,10H2,1-3H3/b9-8+
- InChI-sleutel: KVXVFJCHQANKEJ-CMDGGOBGSA-N
- LACHT: O=C(/C=C/C(=O)OC)N1C2C=CC(C(N(C)C)=O)=CC=2CCC1
Berekende eigenschappen
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 4
- Zware atoomtelling: 23
- Aantal draaibare bindingen: 4
- Complexiteit: 501
- XLogP3: 1.2
- Topologisch pooloppervlak: 66.9
Methyl (E)-4-[6-(dimethylcarbamoyl)-3,4-dihydro-2H-quinolin-1-yl]-4-oxobut-2-enoate Prijsmeer >>
Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26608035-0.05g |
methyl (2E)-4-[6-(dimethylcarbamoyl)-1,2,3,4-tetrahydroquinolin-1-yl]-4-oxobut-2-enoate |
2411326-71-9 | 95.0% | 0.05g |
$246.0 | 2025-03-20 |
Methyl (E)-4-[6-(dimethylcarbamoyl)-3,4-dihydro-2H-quinolin-1-yl]-4-oxobut-2-enoate Gerelateerde literatuur
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Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682
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Soichiro Tottori,Karolis Misiunas,Vahe Tshitoyan,Ulrich F. Keyser Soft Matter, 2021,17, 5131-5136
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Andrea Causero,Holger Elsen,Gerd Ballmann,Ana Escalona,Sjoerd Harder Chem. Commun., 2017,53, 10386-10389
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Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
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Soumen Saha,Ram Kinkar Roy,Sourav Pal Phys. Chem. Chem. Phys., 2010,12, 9328-9338
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